N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-2-(methylthio)nicotinamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-2-methylsulfanylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-9-5-6-12(19-9)11(17)8-16-13(18)10-4-3-7-15-14(10)20-2/h3-7,11,17H,8H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGKWNIIDYZOJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CNC(=O)C2=C(N=CC=C2)SC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-2-(methylthio)nicotinamide is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Information
- IUPAC Name : this compound
- Molecular Formula : C13H15N3O3S
- Molecular Weight : 285.34 g/mol
The compound features a furan ring, a hydroxyethyl group, and a methylthio substitution on the nicotinamide structure, which contribute to its unique chemical properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor, affecting metabolic pathways.
- Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies on related sulfonamide compounds showed enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .
Table 1: Antibacterial Activity Comparison
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 5 µg/mL |
| Compound B | Staphylococcus epidermidis | 10 µg/mL |
| This compound | TBD | TBD |
Note: TBD signifies that specific MIC data for the compound is currently unavailable.
Antioxidant Activity
The compound's structure suggests potential antioxidant properties, which are essential in mitigating oxidative stress in biological systems. Studies have shown that similar furan-containing compounds possess significant free radical scavenging abilities .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of various derivatives of nicotinamide compounds. Results indicated that modifications to the structure could enhance activity against resistant strains of bacteria .
- In Vitro Studies : In vitro assays demonstrated that the compound exhibits cytotoxic effects on certain cancer cell lines, suggesting potential applications in cancer therapy .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including functional group transformations and coupling reactions. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s uniqueness lies in its hybrid structure, merging features of nicotinamides, sulfur-containing heterocycles, and furan derivatives. Below is a detailed comparison with structurally or functionally related compounds:
Nicotinamide Derivatives
5-(2-Furyl)nicotinic Acid () :
This analog replaces the methylthio group with a furyl substituent at the 5-position of the nicotinic acid core. While both compounds share a furan moiety, the target compound’s methylthio group at the 2-position likely enhances membrane permeability compared to the carboxylic acid group in 5-(2-furyl)nicotinic acid. The hydroxyethyl side chain in the target compound may also improve solubility relative to the unsubstituted furyl group .N-[2-(Methylsulfanyl)ethyl]-2-[(3,3,3-trifluoropropyl)sulfanyl]-5'-adenylic Acid (Cangrelor, ) :
Cangrelor, an antiplatelet agent, shares the methylthioethyl (-SCH₂CH₂-) motif. However, its adenine core and trifluoropropylthio group differ significantly from the target compound’s nicotinamide and furan components. This highlights how sulfur-containing groups are versatile in modulating activity across diverse scaffolds .
Furan- and Thiophene-Containing Analogs
- N-[2-[5-(Methylthio)thiophen-2-yl]-2-oxoethyl] Piperazinylquinolones (): These quinolone derivatives feature methylthio-thiophenyl groups, demonstrating potent antibacterial activity. The hydroxyethyl side chain in the target compound could also mitigate cytotoxicity compared to the oxoethyl group in these analogs .
- Ranitidine Derivatives (): Ranitidine’s nitroacetamide and furan-methanamine substructures share functional similarities with the target compound’s methylthio-nicotinamide and furan-ethyl groups. However, ranitidine’s dimethylamino group enhances gastric acid suppression, whereas the target compound’s methylthio group may favor redox-mediated mechanisms .
Hydroxyethyl-Substituted Compounds
- 2-Hydroxy-N-[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylacetamide () :
This compound shares a hydroxyethyl-acetamide backbone but lacks the methylthio and furan groups. The target compound’s additional sulfur and aromatic substituents likely confer distinct pharmacokinetic properties, such as improved metabolic stability or tissue penetration .
Data Table: Key Structural and Functional Differences
Research Findings and Implications
- Methylthio Group: The methylthio substituent in the target compound is critical for lipophilicity, as seen in quinolone derivatives (), but its placement on a nicotinamide core may reduce off-target effects compared to quinolones .
- Furan vs.
- Hydroxyethyl Side Chain : This moiety, as in ’s acetamide derivatives, may enhance aqueous solubility without compromising membrane permeability .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-2-(methylthio)nicotinamide, and how can reaction conditions be optimized to improve yield?
- Methodology :
- Stepwise synthesis : Start with nicotinamide derivatives (e.g., 2-(methylthio)nicotinamide) and introduce the hydroxyethyl-furan moiety via nucleophilic substitution or coupling reactions. For example, use Mitsunobu conditions (e.g., diethyl azodicarboxylate and triphenylphosphine) to attach the furan-containing alcohol .
- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Adjust solvent polarity (e.g., DMF for solubility) and temperature (80–120°C) to minimize side products like disulfide formation from the methylthio group .
- Purification : Employ flash chromatography with gradients of ethyl acetate/hexane or preparative HPLC for final isolation .
Q. How can researchers characterize the structural and electronic properties of this compound to validate its identity?
- Methodology :
- Spectroscopic analysis : Use H and C NMR to confirm the presence of the methylthio group (δ ~2.5 ppm for S–CH) and furan protons (δ ~6.0–7.5 ppm). Compare with reported spectra of structurally related nicotinamide derivatives .
- Mass spectrometry : High-resolution ESI-MS (electrospray ionization) to verify molecular weight (e.g., [M+H] peak) and fragmentation patterns .
- X-ray crystallography : If crystalline forms are obtained, analyze unit cell parameters and hydrogen-bonding networks to confirm stereochemistry .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity (e.g., enzyme inhibition, receptor binding)?
- Methodology :
- Enzyme inhibition : Use fluorometric or colorimetric assays (e.g., NAD-dependent enzymes) to test IC values. Include positive controls like known nicotinamide-based inhibitors .
- Receptor binding : Radioligand displacement assays (e.g., H-labeled agonists/antagonists) for receptors such as serotonin or adenosine receptors, given structural similarities to related pharmacophores .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
- Methodology :
- Meta-analysis : Systematically compare experimental variables (e.g., cell lines, assay conditions, compound purity) from conflicting studies. Replicate key experiments under standardized protocols .
- Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., replacing the methylthio group with sulfoxide or sulfone) to isolate contributions of specific functional groups to bioactivity .
- Computational docking : Use molecular dynamics simulations to predict binding modes in target proteins and identify discrepancies between in silico and experimental results .
Q. What strategies are effective for analyzing the compound’s stability under physiological conditions (e.g., pH, temperature)?
- Methodology :
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 37°C. Monitor degradation via HPLC-MS and identify breakdown products (e.g., oxidation of methylthio to sulfoxide) .
- Thermogravimetric analysis (TGA) : Assess thermal stability (e.g., decomposition above 150°C) and hygroscopicity .
Q. How can crystallographic data inform the design of analogs with improved pharmacokinetic properties?
- Methodology :
- Polymorph screening : Use solvent evaporation or cooling crystallization to identify stable crystalline forms. Correlate solubility and bioavailability with crystal packing (e.g., hydrogen-bonding motifs) .
- Co-crystallization : Co-crystallize with target proteins (e.g., kinases) to guide rational modifications for enhanced binding affinity .
Critical Considerations
- Contradictions : Address variability in biological data by standardizing assay protocols and validating purity (>95% via HPLC) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
